1,7-Naphthyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

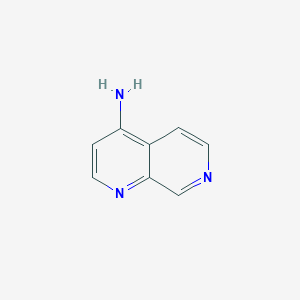

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFKUTFUFKZJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483506 | |

| Record name | 1,7-NAPHTHYRIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58680-41-4 | |

| Record name | 1,7-NAPHTHYRIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 1,7-Naphthyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth exploration of the discovery and historical synthesis of a key member of this family, 1,7-Naphthyridin-4-amine. Moving beyond a simple recitation of procedures, this document delves into the causal relationships behind the synthetic strategies, offering insights into the evolution of methodologies for constructing this important molecule. Detailed experimental protocols for seminal syntheses, comparative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework, exist as several isomers, with the 1,7-isomer being a prominent scaffold in numerous biologically active compounds. The introduction of an amino group at the 4-position of the 1,7-naphthyridine ring system creates this compound, a versatile intermediate and a pharmacophore in its own right. Its unique electronic properties and ability to participate in various chemical transformations have made it a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide will trace the origins of this important molecule, from the initial synthesis of the parent heterocycle to the development of methods for the specific introduction of the 4-amino substituent.

The Dawn of 1,7-Naphthyridine Chemistry: The Pioneering Work of Albert

While the direct synthesis of this compound came later, the foundational work on the parent 1,7-naphthyridine ring system was crucial. A pivotal moment in the history of 1,7-naphthyridine chemistry was the work of Adrien Albert in 1960. His research provided a reliable method for the synthesis of the parent 1,7-naphthyridine and its 4-hydroxy derivative, laying the groundwork for future functionalization.[2]

The synthesis of the parent 1,7-naphthyridine was achieved from 4-hydroxy-1,7-naphthyridine. The key steps involved the conversion of the hydroxy group to a chloro group, followed by a reduction. This multi-step process, while effective, highlighted the challenges in accessing the core structure.

Synthesis of 4-Hydroxy-1,7-naphthyridine: A Precursor to the 4-Amino Derivative

Albert's synthesis of 4-hydroxy-1,7-naphthyridine is a classic example of ring-closing condensation reactions, a cornerstone of heterocyclic chemistry.[2] This method established a viable route to a key intermediate that could be further elaborated to introduce the desired amino functionality.

Experimental Protocol: Synthesis of 4-Hydroxy-1,7-naphthyridine (Adapted from Albert, 1960) [2]

-

Reaction Setup: A mixture of 3-aminopyridine 1-oxide and diethyl ethoxymethylenemalonate is heated.

-

Cyclization: The resulting intermediate is cyclized by heating in a high-boiling solvent such as Dowtherm A.

-

Hydrolysis and Decarboxylation: The ester intermediate is then hydrolyzed and decarboxylated to yield 4-hydroxy-1,7-naphthyridine.

This synthesis was significant as it provided a reliable pathway to a functionalized 1,7-naphthyridine that could be chemically modified. The 4-hydroxy group serves as a handle for introducing other functional groups, including the target amino group.

The Emergence of this compound: From Hydroxy to Amino

With a reliable synthesis of 4-hydroxy-1,7-naphthyridine established, the next logical step was the development of methods to convert the hydroxyl group into an amino group. This transformation is a common strategy in heterocyclic chemistry and typically proceeds through a chloro intermediate.

The Chloro Intermediate: A Gateway to Amination

The conversion of a hydroxyl group on a pyridine or related heterocycle to a chloro group is a well-established transformation, often achieved using reagents like phosphorus oxychloride (POCl₃). This chloro derivative is then susceptible to nucleophilic aromatic substitution, allowing for the introduction of an amino group.

Experimental Workflow: Conversion of 4-Hydroxy-1,7-naphthyridine to this compound

Caption: General workflow for the synthesis of this compound from its 4-hydroxy precursor.

Historical Synthesis of this compound

While the exact first reported synthesis of this compound is not detailed in a single seminal paper in the provided search results, the logical and historically practiced route involves the amination of a 4-halo-1,7-naphthyridine intermediate. This two-step sequence from the more readily available 4-hydroxy derivative represents the classical approach to this class of compounds.

Experimental Protocol: Synthesis of this compound (General Procedure)

Step 1: Synthesis of 4-Chloro-1,7-naphthyridine

-

Reaction Setup: 4-Hydroxy-1,7-naphthyridine is treated with an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: The mixture is heated under reflux for several hours.

-

Workup: The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized to precipitate the product.

-

Purification: The crude 4-chloro-1,7-naphthyridine is purified by recrystallization or chromatography.

Step 2: Amination of 4-Chloro-1,7-naphthyridine

-

Reaction Setup: 4-Chloro-1,7-naphthyridine is heated with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, in a sealed vessel.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic aromatic substitution.

-

Workup: After cooling, the reaction mixture is concentrated, and the product is isolated by filtration or extraction.

-

Purification: The crude this compound is purified by recrystallization or column chromatography.

Evolution of Synthetic Methodologies

Over the years, synthetic chemists have developed more efficient and versatile methods for the synthesis of 1,7-naphthyridines and their derivatives. While the classical methods provided the initial access to these compounds, modern synthetic chemistry has focused on improving yields, reducing the number of steps, and increasing the diversity of accessible structures.

More contemporary approaches often involve transition-metal catalyzed cross-coupling reactions and the use of more sophisticated starting materials. For instance, the construction of the 1,7-naphthyridine ring system can be achieved through cyclization reactions of appropriately substituted pyridine derivatives.

Synthetic Strategies for the 1,7-Naphthyridine Core

| Method | Starting Materials | Key Transformation | Reference |

| Classical Ring Closure | 3-Aminopyridine derivatives | Condensation and cyclization | [2][3] |

| Friedländer Annulation | Anthranilonitrile and a cyclic ketone | Acid-mediated condensation | [4] |

| From 2-Cyano-3-pyridylacetonitrile | 2-Cyano-3-pyridylacetonitrile | Cyclization with HBr | [1] |

Conclusion

The journey of this compound from a theoretical possibility to a readily accessible and highly valuable synthetic building block is a testament to the progress of organic chemistry. The foundational work of early researchers like Adrien Albert in establishing routes to the core 1,7-naphthyridine scaffold paved the way for the subsequent development of methods to introduce the key 4-amino functionality. The classical approach, involving the conversion of a 4-hydroxy group to a 4-chloro intermediate followed by amination, remains a fundamental and instructive example of heterocyclic synthesis. As the demand for novel bioactive molecules continues to grow, the historical context of the synthesis of privileged scaffolds like this compound provides a crucial foundation for the innovation of future synthetic strategies.

References

1,7-Naphthyridin-4-amine spectroscopic data analysis (NMR, IR, Mass Spec)

<An In-Depth Technical Guide to the Spectroscopic Analysis of 1,7-Naphthyridin-4-amine

Introduction: The Structural Significance of this compound

The naphthyridine scaffold is a recurring and vital motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor effects.[1][2][3] this compound, a specific isomer of this heterocyclic family, presents a unique electronic and structural profile that makes its unambiguous characterization paramount for any further investigation or application in drug discovery. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.

Core Molecular Structure

Below is the chemical structure of this compound, with the standard IUPAC numbering convention that will be used throughout this guide for spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Ensuring High-Quality Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Step-by-Step NMR Sample Preparation and Acquisition:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for many nitrogen-containing heterocycles due to its high polarity, which aids in dissolving the sample.[4][5] The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR serves as a convenient internal reference.

-

Sample Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ is typically sufficient for obtaining high-quality spectra on a modern NMR spectrometer (400 MHz or higher).

-

Instrumentation and Parameters:

-

Spectrometer: A Bruker AVANCE 400 MHz spectrometer (or equivalent) is recommended.[4]

-

¹H NMR: A standard pulse program (e.g., 'zg30') is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse program (e.g., 'zgpg30') is employed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (~200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required, especially for quaternary carbons.

-

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For aromatic systems like 1,7-naphthyridine, the chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the electron-donating nature of the amine group.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-8 | ~9.0 - 9.5 | Singlet | - | Deshielded due to proximity to N-7 and the anisotropic effect of the adjacent ring.[6] |

| H-2 | ~8.5 - 8.8 | Doublet | ~4-5 | Alpha to N-1, showing coupling to H-3.[6] |

| H-3 | ~7.3 - 7.6 | Doublet | ~4-5 | Beta to N-1, coupled with H-2.[6] |

| H-6 | ~8.0 - 8.3 | Doublet | ~8-9 | Alpha to N-7, coupled to H-5. |

| H-5 | ~7.0 - 7.3 | Doublet | ~8-9 | Beta to N-7, coupled with H-6. |

| -NH₂ | ~6.0 - 7.0 | Broad Singlet | - | The chemical shift is variable and depends on concentration and temperature. The protons are exchangeable, leading to a broad signal.[7] |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their electronic environment. Proton decoupling simplifies the spectrum, with each unique carbon atom appearing as a single peak.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-8 | ~150 - 155 | Highly deshielded, being alpha to N-7.[8] |

| C-4 | ~150 - 155 | Attached to the electron-donating amine group and part of the pyridine ring. |

| C-2 | ~145 - 150 | Alpha to N-1.[8] |

| C-6 | ~135 - 140 | Alpha to N-7. |

| C-8a | ~130 - 135 | Quaternary carbon at the ring junction. |

| C-5 | ~120 - 125 | Beta to N-7. |

| C-4a | ~115 - 120 | Quaternary carbon at the ring junction. |

| C-3 | ~110 - 115 | Beta to N-1.[8] |

Note: Quaternary carbons (C-4a and C-8a) will typically have lower intensity peaks.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State Analysis

For solid samples like this compound, the KBr pellet method is a standard and reliable technique.

Step-by-Step KBr Pellet Preparation and IR Analysis:

-

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then compressed in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9] A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

IR Spectral Analysis: Identifying Key Vibrations

The IR spectrum of this compound will be dominated by vibrations characteristic of the aromatic rings and the primary amine group.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 | N-H stretching | Primary Amine (-NH₂) | Typically two bands (asymmetric and symmetric stretching) are observed for primary amines.[7] |

| 3100 - 3000 | C-H stretching | Aromatic C-H | Characteristic of C-H bonds on the naphthyridine ring.[10] |

| 1650 - 1550 | N-H bending | Primary Amine (-NH₂) | The scissoring vibration of the -NH₂ group.[7] |

| 1600 - 1450 | C=C and C=N stretching | Aromatic Rings | Skeletal vibrations of the naphthyridine core.[9][10] |

| 900 - 675 | C-H out-of-plane bending | Aromatic C-H | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.[9] |

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol: Ionization and Detection

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Step-by-Step ESI-MS Analysis:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming gaseous ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

High-Resolution MS (HRMS): For accurate mass measurement, a high-resolution instrument (e.g., Orbitrap or FT-ICR) is used. This allows for the determination of the elemental composition of the molecular ion.

Mass Spectrum Analysis: Confirming Identity

The mass spectrum of this compound will provide two key pieces of information: the molecular weight and, with HRMS, the molecular formula.

Expected Mass Spectrometry Data for this compound (C₈H₇N₃):

-

Molecular Formula: C₈H₇N₃

-

Monoisotopic Mass: 145.0640 g/mol

-

Expected Ion (ESI+): [M+H]⁺

-

Expected m/z: 146.0718

The observation of a strong signal at m/z 146.0718 in the high-resolution mass spectrum would confirm the elemental composition of C₈H₈N₃⁺ (the protonated molecule), providing definitive evidence for the identity of this compound. While ESI is a soft ionization technique, some fragmentation may be induced.[11]

Summary and Integrated Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for the unambiguous identification of this compound.

Caption: Integrated workflow for structural elucidation.

-

Mass Spectrometry establishes the correct molecular weight and elemental composition (C₈H₇N₃).

-

IR Spectroscopy confirms the presence of key functional groups: the N-H stretches and bends of the primary amine and the characteristic vibrations of the aromatic naphthyridine core.

-

¹³C NMR verifies the presence of eight unique carbon atoms, consistent with the proposed structure, and their chemical shifts align with their expected electronic environments.

-

¹H NMR provides the final, detailed confirmation, showing the correct number of aromatic and amine protons with chemical shifts and coupling patterns that perfectly match the this compound structure.

This multi-faceted spectroscopic approach provides a robust and reliable characterization, forming the essential foundation for any further research or development involving this important heterocyclic compound.

References

- 1. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 6. ijcps.org [ijcps.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1,7-Naphthyridin-4-amine

Executive Summary

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its role as a versatile building block in the synthesis of pharmaceuticals and functional materials.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for rational drug design, polymorphism screening, and materials engineering. Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for elucidating this detailed structural information. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete SC-XRD analysis of 1,7-Naphthyridin-4-amine. We will detail the causality behind experimental choices, from crystal growth to data refinement, and provide a thorough interpretation of the resulting structural data, including a quantitative analysis of intermolecular forces using Hirshfeld surfaces.

Note: As a specific, publicly deposited crystal structure for the parent this compound is not available in open literature at the time of this writing, this guide presents a robust, generalized methodology. The quantitative data and specific structural analyses are based on established principles and representative data from closely related heterocyclic amine structures to provide a technically accurate and illustrative workflow.

Introduction to this compound

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene framework. The 1,7-isomer, and specifically its 4-amino derivative (C₈H₇N₃), presents a unique electronic and steric profile. The amine substituent acts as a potent hydrogen bond donor, while the pyridine-like nitrogen atoms serve as hydrogen bond acceptors. This amphiprotic nature makes this compound a compelling candidate for forming specific, directional interactions with biological targets and for constructing ordered supramolecular assemblies. A detailed crystal structure analysis provides the foundational data to understand and predict these interactions.

Synthesis and Single Crystal Growth: The Foundation of Quality Data

A high-quality single crystal is the most critical prerequisite for a successful SC-XRD experiment. The process begins with the synthesis of high-purity material followed by a meticulous crystallization protocol.

Synthesis Protocol

A plausible and effective route for synthesizing naphthyridine amines involves the acid-mediated intramolecular cyclization of aminonicotinonitrile precursors.[2][3] This approach is often high-yielding and can be performed on a scale sufficient to produce material for extensive crystallization screening.

Step-by-Step Synthesis:

-

Precursor Synthesis: React a suitable aminopyridine precursor with a malononitrile derivative to form the 4-(arylamino)nicotinonitrile intermediate.

-

Cyclization: Dissolve the intermediate in a strong protic acid such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄).

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, carefully quench the reaction mixture with a base (e.g., aqueous NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Purify the crude product via column chromatography on silica gel to achieve >99% purity, which is essential for successful crystallization. Spectroscopic characterization via NMR and MS should be used to confirm the structure and purity.[4][5]

The Art of Crystallization

The goal of crystallization is to encourage molecules to slowly transition from a disordered solution state to a highly ordered solid state. The choice of solvent and technique is critical and often empirical.

Causality in Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble. This creates a state of supersaturation that can be gently perturbed to induce slow crystal growth. For heterocyclic amines like this compound, a combination of a moderately polar solvent that can engage in hydrogen bonding (e.g., methanol, ethanol) and a less polar co-solvent (e.g., dichloromethane, ethyl acetate) is often a successful starting point.[6]

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a vial with a loose-fitting cap or a cap pierced with a needle. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth. This is often the simplest and most effective first approach.

-

Solvent Diffusion (Layering): Create a two-layer system. Dissolve the compound in a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense, poor solvent (a "non-solvent" like pentane or hexane) on top.[6] Over time, the solvents will slowly mix at the interface, reducing the overall solubility and promoting crystallization. This technique is excellent for compounds that precipitate too quickly with slow evaporation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD experiment and subsequent data analysis can be visualized as a multi-stage workflow.

Experimental Protocol: Data Collection

-

Crystal Selection & Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks.[6] Mount the crystal on a glass fiber or a cryo-loop and attach it to a goniometer head.

-

Instrumentation: The experiment is performed on a single-crystal X-ray diffractometer.[7][8] Key components include an X-ray source (commonly Mo-Kα or Cu-Kα radiation), a goniometer for orienting the crystal, a low-temperature device (a cryostream of N₂ gas), and a detector (e.g., CCD or CMOS).[9][10]

-

Data Collection Strategy:

-

Cooling: Cool the crystal to a low temperature (e.g., 100 K). This is a critical step. The causality is that low temperatures reduce the thermal vibration of atoms, leading to less diffuse scattering and higher quality data at high diffraction angles.[10]

-

Unit Cell Determination: Collect a few initial frames to locate diffraction spots and determine the unit cell parameters and Bravais lattice.

-

Full Data Collection: Execute a full data collection strategy, which involves rotating the crystal through a series of angles (omega and phi scans) while exposing it to the X-ray beam. The goal is to measure the intensity and position of thousands of unique reflections to ensure data completeness.[10]

-

Computational Protocol: Structure Solution and Refinement

-

Data Integration and Reduction: The raw detector images are processed to integrate the intensity of each diffraction spot. Corrections for experimental factors (e.g., Lorentz factor, polarization) are applied to yield a file of reflection indices (h,k,l) and their corresponding structure factor amplitudes (|Fₒ|).

-

Structure Solution: This is the process of solving the "phase problem." Since detectors only measure intensity (proportional to |F|²), the phase information for each reflection is lost. Direct methods are most commonly used for small molecules. These methods use statistical relationships between the most intense reflections to derive initial phase estimates.[11][12] This generates an initial electron density map.

-

Structure Refinement: This is an iterative process of improving the atomic model to best fit the experimental data.[13][14][15]

-

An initial model is built by assigning atoms to the peaks in the electron density map.

-

A least-squares refinement process minimizes the difference between the observed structure factors (|Fₒ|) and those calculated from the model (|Fₑ|).

-

Parameters refined include atomic coordinates (x, y, z), site occupancy, and displacement parameters (which model thermal vibration). Initially, isotropic displacement parameters are used, and in the final stages, anisotropic (ellipsoidal) parameters are refined for non-hydrogen atoms.

-

Difference Fourier maps (Fₒ - Fₑ) are calculated to locate missing atoms (like hydrogens) or identify disordered regions.

-

The quality of the final model is assessed using figures of merit like the R1 value, wR2, and the Goodness of Fit (GooF).[13] An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the data.

-

Analysis of the Crystal Structure

A solved crystal structure provides a wealth of information beyond simple connectivity.

Crystallographic Data Summary

The final results of a crystal structure determination are summarized in a standardized table. The data presented below is a representative example for a heterocyclic amine crystallizing in a common monoclinic space group.

| Parameter | Value | Parameter | Value |

| Chemical Formula | C₈H₇N₃ | Temperature | 100(2) K |

| Formula Weight | 145.17 | Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic | Space Group | P2₁/c |

| a (Å) | 8.512(3) | α (°) | 90 |

| b (Å) | 10.234(4) | β (°) | 98.54(1) |

| c (Å) | 9.876(4) | γ (°) | 90 |

| Volume (ų) | 849.1(5) | Z | 4 |

| Density (calc) | 1.135 Mg/m³ | F(000) | 304 |

| R1 [I > 2σ(I)] | 0.041 | wR2 (all data) | 0.115 |

| Goodness-of-fit | 1.05 | Data / restraints / params | 1500 / 0 / 100 |

Note: Italicized values are representative and would be determined experimentally.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For this compound, hydrogen bonding is expected to be the dominant directive force.

-

Hydrogen Bonding: The amino group (-NH₂) provides two strong hydrogen bond donors, while the nitrogen atoms in the naphthyridine rings (N1 and N7) are acceptors. This allows for the formation of robust N-H···N hydrogen bonds, which often lead to the assembly of molecules into chains, ribbons, or dimeric motifs.

-

π-π Stacking: The planar aromatic naphthyridine core is well-suited for π-π stacking interactions. These interactions, where aromatic rings stack face-to-face or offset, contribute significantly to the cohesive energy of the crystal.

Visualizing Interactions with Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16][17] The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These are normalized and mapped onto the surface as dₙₒᵣₘ.

-

Red spots on the dₙₒᵣₘ surface indicate close contacts (shorter than van der Waals radii) and represent the strongest interactions, typically hydrogen bonds.

-

Blue regions indicate contacts longer than van der Waals radii.

-

White regions represent contacts at approximately the van der Waals distance.

A 2D "fingerprint plot" can be derived, which summarizes all interactions by plotting dᵢ versus dₑ.[18][19] Sharp spikes at the bottom of the plot are characteristic of strong, directional interactions like N-H···N hydrogen bonds, while more diffuse regions can indicate weaker C-H···π or π-π stacking interactions.

Conclusion

The comprehensive analysis of the this compound crystal structure via single-crystal X-ray diffraction provides definitive insights into its molecular geometry and solid-state packing. The interplay of strong N-H···N hydrogen bonding and stabilizing π-π stacking interactions governs the supramolecular architecture. This detailed structural knowledge is invaluable for drug development professionals seeking to understand protein-ligand interactions and for materials scientists aiming to design novel crystalline materials with tailored properties. The robust methodology presented in this guide serves as a complete workflow for obtaining and interpreting high-quality crystallographic data for this important class of heterocyclic compounds.

References

- 1. 58680-41-4 | MFCD18384659 | this compound [aaronchem.com]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Single Crystal Structure Determination [kofo.mpg.de]

- 9. youtube.com [youtube.com]

- 10. neutrons.ornl.gov [neutrons.ornl.gov]

- 11. fiveable.me [fiveable.me]

- 12. academic.oup.com [academic.oup.com]

- 13. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 14. Introduction [pd.chem.ucl.ac.uk]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. researchgate.net [researchgate.net]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 18. mdpi.com [mdpi.com]

- 19. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Quantum Chemical Calculations for 1,7-Naphthyridin-4-amine in Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to understand and predict the properties of 1,7-Naphthyridin-4-amine. This scaffold is a privileged structure in medicinal chemistry, serving as a core component in various therapeutic agents, including kinase inhibitors.[1][2] By leveraging computational methods, we can gain deep insights into its electronic structure, reactivity, and potential for intermolecular interactions, thereby accelerating the drug design and optimization cycle.

The following sections detail the theoretical underpinnings, a step-by-step computational workflow, and the interpretation of key molecular properties, grounded in the principles of Density Functional Theory (DFT).

The Strategic Imperative for Computational Chemistry in Drug Design

Quantum chemical calculations offer a powerful lens to examine molecules at the electronic level, providing data that is often difficult or impossible to obtain through empirical methods alone. For a molecule like this compound, this approach allows us to:

-

Predict Reactivity: Identify the most likely sites for metabolic attack or chemical modification by analyzing the molecule's electronic landscape.[3]

-

Understand Intermolecular Interactions: Elucidate the nature of hydrogen bonding and other non-covalent interactions that govern drug-receptor binding.

-

Rationalize Structure-Activity Relationships (SAR): Connect subtle changes in molecular structure to observable effects on biological activity by quantifying their impact on electronic properties.[3]

-

Optimize Lead Compounds: Guide the design of analogues with improved properties such as stability, solubility, and bioavailability.[4]

Density Functional Theory (DFT) has emerged as the workhorse for such investigations in the pharmaceutical sciences.[5][6] It provides an exceptional balance of computational efficiency and accuracy, making it feasible to study drug-sized molecules where higher-level ab initio methods would be prohibitively expensive.[7][8]

Foundational Theory: Selecting the Right Method and Basis Set

The reliability of any quantum chemical calculation hinges on the appropriate selection of the theoretical method. This choice is not arbitrary; it is a deliberate decision based on the system's chemistry and the properties of interest.

Why Density Functional Theory (DFT)?

DFT methods calculate the electronic structure of a molecule based on its electron density (ρ) rather than the complex many-electron wavefunction.[7][8] This fundamental difference significantly reduces computational cost without a major sacrifice in accuracy for many applications, making it the most pragmatic choice for molecules of pharmaceutical interest.[8]

The Choice of Functional and Basis Set: A Justified Protocol

For this compound, a heterocyclic aromatic amine, we must select a functional and basis set capable of accurately describing its electronic structure, including the lone pairs on the nitrogen atoms and the delocalized π-system.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Causality: B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. This inclusion helps to correct for the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of thermochemistry, molecular geometries, and electronic properties for a wide range of organic molecules.[7] Its widespread use and extensive validation in scientific literature establish it as a trustworthy standard for this class of compounds.

-

-

Recommended Basis Set: 6-311++G(d,p)

-

Causality: This Pople-style basis set provides the necessary flexibility to accurately model the electron distribution.

-

6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for a more nuanced and accurate representation of electron density compared to smaller basis sets.

-

++G: Includes "diffuse functions" on both heavy atoms and hydrogen. These functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for systems with lone pairs (like the nitrogen atoms in our molecule) and for calculating properties like proton affinities and anion stability.[9][10]

-

(d,p): Adds "polarization functions" on heavy atoms (d) and hydrogen atoms (p). These functions allow the atomic orbitals to change shape in response to the molecular environment, which is critical for correctly modeling bond angles and describing the directionality of hydrogen bonds.

-

-

-

Solvation Model: PCM (Polarizable Continuum Model)

-

Causality: Biological processes occur in an aqueous environment. Performing calculations in the "gas phase" (in vacuum) neglects the significant stabilizing or destabilizing effects of the solvent. The PCM is an implicit solvation model that treats the solvent as a continuous dielectric medium. This approach offers an excellent compromise between accuracy and computational cost, effectively capturing the bulk electrostatic effects of the solvent on the molecule's geometry and electronic properties.

-

The Computational Workflow: From Structure to Properties

The following protocol outlines a self-validating system for performing quantum chemical calculations on this compound. This workflow ensures that the final calculated properties correspond to a true, stable molecular conformation.

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol

-

Structure Input:

-

Obtain the 3D structure of this compound. A reliable source is the PubChem database (CID: 12272726).[11]

-

Load the structure into a molecular modeling program (e.g., GaussView, Avogadro, Chemcraft[12]).

-

Prepare an input file for a quantum chemistry software package (e.g., Gaussian, Q-Chem[12][13], ORCA).

-

-

Geometry Optimization and Frequency Calculation:

-

This is the most critical step. We perform an optimization to find the molecule's most stable 3D arrangement (a minimum on the potential energy surface) and simultaneously request a frequency calculation.

-

Sample Gaussian Input Keywords:

-

-

Validation: The Trustworthiness Check:

-

Upon completion, inspect the output file for the results of the frequency calculation.

-

A valid calculation MUST have ZERO imaginary frequencies. An imaginary frequency (often listed as a negative value) indicates that the "optimized" structure is not a true minimum but a saddle point (a transition state). If an imaginary frequency is found, the geometry must be slightly perturbed along the direction of that vibrational mode and the optimization must be re-run.

-

-

Property Calculation and Analysis:

-

Once a true minimum is confirmed, the resulting optimized structure and its corresponding electronic information can be used for further analysis. This is not a separate calculation; the necessary information is generated during the validated optimization/frequency job.

-

Analysis and Interpretation: Translating Data into Chemical Insight

The output of a successful calculation is a wealth of data. The true expertise lies in interpreting this data to inform drug design.

Caption: Key electronic properties derived from DFT calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the "frontier" orbitals, governing the molecule's reactivity.

-

Highest Occupied Molecular Orbital (HOMO): This orbital acts as an electron donor. A higher HOMO energy suggests a greater propensity to donate electrons, making the molecule more susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the amino group and the π-system of the rings.

-

Lowest Unoccupied Molecular Orbital (LUMO): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic potential on the surface of the molecule. It provides an intuitive, visual guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with electronegative atoms like nitrogen. These are the most probable sites for hydrogen bond acceptance and electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or positive charge, usually around hydrogen atoms, particularly the amine protons. These are the most probable sites for hydrogen bond donation and nucleophilic attack.

For this compound, the MEP map would clearly highlight the hydrogen bond donating potential of the -NH₂ group and the hydrogen bond accepting potential of the ring nitrogens.

Data Summary

The quantitative results from these calculations should be tabulated for clear comparison and reporting.

| Property | Description | Significance in Drug Design |

| Total Energy (a.u.) | The total electronic energy of the optimized molecule. | Provides a basis for comparing the relative stability of different isomers or conformers. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons; related to ionization potential. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | A primary indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | Influences solubility, membrane permeability, and the nature of drug-receptor interactions. |

Conclusion

This guide provides a robust and scientifically grounded protocol for the quantum chemical analysis of this compound. By adopting a structured workflow—from the reasoned selection of DFT methods to the critical validation of the optimized geometry—researchers can generate reliable and insightful data. The interpretation of properties such as frontier molecular orbitals and the molecular electrostatic potential offers a direct path to understanding the molecule's reactivity and interaction profile. Integrating these computational insights into the drug discovery process enables a more rational, hypothesis-driven approach to the design of next-generation therapeutics based on this valuable chemical scaffold.

References

- 1. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantum-chemical studies on mutagenicity of aromatic and heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dockdynamics.com [dockdynamics.com]

- 5. [PDF] Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. longdom.org [longdom.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 12. iscitech.com [iscitech.com]

- 13. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

The Compass of Kinase Inhibition: A Technical Guide to Computational Docking of 1,7-Naphthyridin-4-amine Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth, technical walkthrough of computational docking studies focused on 1,7-Naphthyridin-4-amine analogs, a promising class of molecules targeting key kinases in cellular signaling pathways. We will dissect the strategic rationale behind each step of the docking workflow, from target selection and preparation to the nuanced interpretation of binding interactions, using the phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) as a primary example. This document is intended to serve as a practical and scientifically rigorous resource for researchers aiming to leverage computational methodologies to accelerate the discovery and optimization of novel kinase inhibitors.

The Strategic Imperative for Targeting Kinases with 1,7-Naphthyridine Analogs

Protein kinases, as central regulators of cellular processes, represent a major class of drug targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The 1,7-naphthyridine core, with its unique electronic properties and hydrogen bonding capabilities, provides a versatile framework for designing inhibitors that can effectively compete with ATP in the kinase active site. Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines through the modulation of critical signaling pathways.[1]

One such target of interest is PIP4K2A, a lipid kinase implicated in the progression of tumors with p53 mutations.[2] The inhibition of PIP4K2A has been shown to induce tumor growth inhibition, making it a compelling target for therapeutic intervention.[2] Computational docking studies are instrumental in rationally designing and optimizing this compound analogs to achieve high affinity and selectivity for kinases like PIP4K2A.

The Docking Paradigm: A Symbiosis of Structure and Computation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (ligand), such as a this compound analog, and a macromolecular target, typically a protein. The primary goals of a docking study are to:

-

Predict the binding mode: Determine the most likely three-dimensional arrangement of the ligand within the protein's active site.

-

Estimate the binding affinity: Quantify the strength of the interaction, often expressed as a docking score or binding energy.

A successful docking study hinges on the meticulous preparation of both the protein and the ligand, the appropriate definition of the binding site, and a robust algorithm to explore the conformational space of the ligand.

A Field-Proven Protocol for Docking this compound Analogs against PIP4K2A

This section provides a detailed, step-by-step methodology for a typical computational docking workflow, using the crystal structure of PIP4K2A in complex with a 1,7-naphthyridine inhibitor (PDB ID: 6YM3) as our case study.[2][4] We will utilize AutoDock Vina, a widely used and validated open-source docking program.

Essential Toolkit

-

Molecular visualization software: PyMOL, Chimera, or similar.

-

Docking software: AutoDock Vina.

-

Ligand preparation software: ChemDraw, MarvinSketch, or an online tool.

-

Protein Data Bank (PDB) for protein structures.

Step-by-Step Experimental Workflow

Step 1: Target Protein Preparation

The quality of the protein structure is paramount for a reliable docking study.

-

Obtain the Protein Structure: Download the crystal structure of PIP4K2A in PDB format from the RCSB Protein Data Bank (PDB ID: 6YM3).[4][5] This particular structure is ideal as it contains a co-crystallized 1,7-naphthyridine inhibitor, which helps in validating our docking protocol.

-

Initial Inspection and Cleaning: Open the PDB file in a molecular visualization tool. Remove any non-essential molecules, such as water molecules, co-solvents, and ions that are not critical for the binding interaction. In this case, retain the protein chains and the co-crystallized ligand for initial validation.

-

Protonation and Charge Assignment: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate partial charges to each atom using a force field like Gasteiger. Most molecular modeling software has built-in tools for this.

-

File Format Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Step 2: Ligand Preparation

The ligand, a this compound analog, must also be carefully prepared.

-

Ligand Sketching and 3D Conversion: Draw the 2D structure of the this compound analog using chemical drawing software. Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This can be done using various computational chemistry software packages.

-

Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.

-

File Format Conversion: Save the prepared ligand in the PDBQT format.

Step 3: Defining the Binding Site (Grid Box Generation)

The search space for the docking simulation needs to be defined.

-

Identify the Active Site: The active site of PIP4K2A is the ATP-binding pocket. In our case, the location of the co-crystallized inhibitor in PDB entry 6YM3 provides the precise coordinates of the binding site.

-

Grid Box Setup: Center a three-dimensional grid box around the active site. The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational movement, but not so large that it becomes computationally expensive and reduces the accuracy of the prediction. A common practice is to have a grid box that extends approximately 10-15 Å beyond the ligand in each direction.

Step 4: Executing the Docking Simulation with AutoDock Vina

With the prepared protein, ligand, and defined binding site, the docking can be initiated.

-

Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions.

-

Command-Line Execution: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring different conformations and orientations of the ligand within the binding site and calculating the binding affinity for each pose.

Visualizing the Docking Workflow

Caption: A streamlined workflow for computational docking of this compound analogs.

Interpreting the Compass: Analysis of Docking Results

Binding Affinity and Docking Score

AutoDock Vina provides a docking score in kcal/mol, which is an estimation of the binding affinity. A more negative score generally indicates a more favorable binding interaction. It is crucial to remember that this is a predicted value and should be used for ranking and comparing different ligands rather than as an absolute measure of binding strength.

Analysis of Binding Poses and Interactions

The most critical part of the analysis is the visual inspection of the predicted binding poses. For kinase inhibitors like the this compound analogs, specific interactions are expected in the ATP-binding site:

-

Hydrogen Bonds: The hinge region of the kinase is a key area for hydrogen bonding. The nitrogen atoms in the 1,7-naphthyridine core are well-positioned to act as hydrogen bond acceptors, forming crucial interactions with the backbone amide groups of the hinge residues. In the case of PIP4K2A, a key interaction is a hydrogen bond between the naphthyridine nitrogen at position 7 and the backbone nitrogen of Val199.[2]

-

Pi-Stacking and Hydrophobic Interactions: The aromatic rings of the 1,7-naphthyridine scaffold and its substituents can engage in pi-pi stacking or T-stacking interactions with aromatic residues in the active site, such as phenylalanine or tyrosine. The ethoxybiphenyl motif of some inhibitors extends into a hydrophobic subpocket adjacent to the hinge region.[2]

-

Salt Bridges: If the ligand contains charged groups (e.g., a carboxylic acid), it can form salt bridges with charged residues in the active site, such as lysine or arginine.

Quantitative Data Summary

The following table presents a selection of 1,7-naphthyridine analogs and their reported inhibitory activity against PIP4K2A, which can be correlated with docking scores to build a structure-activity relationship (SAR).

| Compound ID | Structure (Simplified Representation) | PIP4K2A IC50 (nM)[2][6] | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| BAY-091 | 3-cyano-1,7-naphthyridine core with carboxylic acid side chain | 1.3 | -10.5 | H-bond with Val199, Salt bridge with Lys209 |

| BAY-297 | 3-cyano-1,7-naphthyridine core with carboxamide side chain | 13 | -9.8 | H-bond with Val199, H-bond with Thr232 |

| Analog 1 | 1,7-naphthyridine with ethoxybiphenyl motif | 14 | -9.5 | H-bond with Val199, Pi-stacking with Phe200 |

| Analog 2 | 1,7-naphthyridine with a different side chain | 69 | -8.9 | H-bond with Val199 |

The PIP4K2A Signaling Axis: A Visual Representation

Understanding the broader biological context of the target is crucial for appreciating the therapeutic potential of its inhibitors. The following diagram illustrates the central role of PIP4K2A in the phosphoinositide signaling pathway.

Caption: The inhibitory action of this compound analogs on the PIP4K2A signaling pathway.

Conclusion and Future Directions

Computational docking is an indispensable tool in modern drug discovery, providing a powerful lens through which to visualize and understand molecular recognition. For this compound analogs, docking studies offer a rational and efficient path toward the design of potent and selective kinase inhibitors. The methodologies outlined in this guide, when applied with scientific rigor and a deep understanding of the underlying biological system, can significantly accelerate the journey from a promising scaffold to a clinically viable therapeutic.

Future work in this area will likely involve the integration of more advanced computational techniques, such as molecular dynamics simulations to account for protein flexibility and free energy calculations for more accurate prediction of binding affinities. The continued synergy between computational and experimental approaches will undoubtedly unlock the full therapeutic potential of the 1,7-naphthyridine scaffold.

References

- 1. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

Solubility and stability of 1,7-Naphthyridin-4-amine in different solvents

An In-depth Technical Guide to the Solubility and Stability of 1,7-Naphthyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic amine building block in the synthesis of pharmaceuticals and other functional materials.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of the methodologies required to characterize these critical attributes. While specific experimental data for this compound is not extensively published, this document outlines the theoretical framework, robust experimental protocols, and data interpretation strategies necessary for a thorough investigation. The protocols are grounded in established principles and regulatory guidelines, particularly those for forced degradation studies, to ensure scientific rigor and relevance for drug development.[2][3][4]

Introduction: The Significance of this compound

This compound, with the molecular formula C8H7N3, is a key intermediate in synthetic organic chemistry.[1][5] Its rigid, nitrogen-containing scaffold is a common feature in molecules designed to interact with biological targets, making it a valuable precursor for novel therapeutics. The amine functional group provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[1]

For any compound to be a viable drug candidate, its solubility and stability must be well-understood. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise the safety, efficacy, and shelf-life of a drug product. Therefore, a comprehensive assessment of these properties is a non-negotiable aspect of early-stage drug development.

This guide will equip the researcher with the necessary knowledge to:

-

Predict the general solubility and stability characteristics of this compound.

-

Design and execute rigorous experiments to quantify its solubility in various solvents.

-

Conduct forced degradation studies to understand its intrinsic stability and identify potential degradation pathways.

-

Develop a suitable analytical method for accurate quantification.

Physicochemical Properties and Predicted Behavior

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C8H7N3 | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Off-white powder (typical for aminopyridines) | Inferred from related compounds[6][7] |

| pKa | Not experimentally determined | - |

| LogP | Not experimentally determined | - |

Predicted Solubility and Stability Behavior:

-

Solubility: As a heterocyclic amine, the aqueous solubility of this compound is expected to be pH-dependent. The presence of nitrogen atoms in the naphthyridine ring system and the exocyclic amine group allows for protonation in acidic conditions, which would likely increase its solubility in aqueous media. Conversely, in neutral to basic conditions, the free base is expected to be less soluble in water. Its solubility in organic solvents will vary based on polarity. For instance, it is expected to have good solubility in polar aprotic solvents like DMSO and DMF.[8]

-

Stability: The naphthyridine core is generally stable, but the amine group can be susceptible to oxidative degradation. Similar to other aminopyridines, it may also be sensitive to light (photostability). Hydrolytic stability is expected to be fair, but forced degradation studies under acidic and basic conditions are necessary to confirm this.

Experimental Protocols: A Step-by-Step Guide

Analytical Method Development: The Foundation of Accurate Measurement

A validated, stability-indicating analytical method is paramount for accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

Protocol for HPLC Method Development:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

A typical starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

-

The gradient can be optimized to achieve good peak shape and resolution of the parent compound from any potential degradants.

-

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This will ensure maximum sensitivity.

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is typically achieved by analyzing stressed samples from forced degradation studies.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental parameter. The shake-flask method is a gold-standard technique for this determination.[9]

Protocol for Shake-Flask Solubility Measurement:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, pH 2 buffer, pH 7.4 buffer, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[9]

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a 0.45 µm filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the validated HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram: Workflow for Solubility Determination

Caption: A streamlined workflow for determining equilibrium solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways.[3][4] These studies are a regulatory requirement and are crucial for developing stable formulations.[2][10] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light.[3][10]

General Procedure for Forced Degradation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Calculate the percentage of degradation and identify any major degradation products. The goal is typically to achieve 5-20% degradation.[10]

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Reagent: 3-30% Hydrogen Peroxide (H₂O₂).

-

Conditions: Store the solution at room temperature and protect from light.

-

-

Thermal Degradation:

-

Conditions: Expose a solid sample of this compound to dry heat (e.g., 80-100 °C) in a stability chamber. Also, test the stability of a solution at elevated temperatures.

-

-

Photostability:

-

Conditions: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

-

Diagram: Forced Degradation Study Workflow

References

- 1. 58680-41-4 | MFCD18384659 | this compound [aaronchem.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. This compound(9CI) | 58680-41-4 [m.chemicalbook.com]

- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sefh.es [sefh.es]

- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Theoretical Investigation of 1,7-Naphthyridin-4-amine Reaction Mechanisms: A Technical Guide

Introduction: The Privileged Scaffold and the Need for Mechanistic Insight

The 1,7-naphthyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, including potential as a kinase inhibitor.[1][2] The introduction of an amine group at the 4-position creates 1,7-Naphthyridin-4-amine, a versatile building block whose reactivity is crucial for the synthesis of diverse functionalized molecules.[3] While synthetic routes are established, a deep, predictive understanding of the underlying reaction mechanisms is essential for optimizing reaction conditions, controlling regioselectivity, and designing novel derivatives with enhanced therapeutic properties.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical investigation of this compound reaction mechanisms. We move beyond simple procedural descriptions to explain the causality behind computational choices, offering a self-validating system for generating reliable mechanistic insights. By leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we can dissect complex reaction pathways, identify key intermediates and transition states, and ultimately guide more efficient and innovative synthetic strategies.

PART 1: The Computational Chemist's Toolkit for Mechanistic Analysis

The investigation of reaction mechanisms at the molecular level relies on accurately modeling the potential energy surface (PES) that governs the transformation from reactants to products. Density Functional Theory (DFT) has become the workhorse for such investigations in organic and medicinal chemistry due to its favorable balance of computational cost and accuracy.[6][7][8]

1.1 Core Principles: Selecting the Right Tools

The reliability of any theoretical study hinges on the appropriate selection of the functional and basis set.

-

Density Functionals: These are approximations to the exchange-correlation energy, the most challenging component of the total electronic energy. The choice of functional is critical and depends on the specific reaction being studied.

-

Hybrid Functionals (e.g., B3LYP): These functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often a good starting point for a wide range of organic reactions.[9]

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97XD): These are often superior for systems involving charge transfer or non-covalent interactions, which are common in catalysis and multi-step reactions.[10][11] The ωB97XD functional, for instance, includes empirical dispersion corrections, making it well-suited for studying systems where van der Waals forces are important.

-

-

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals.

-

Pople-style Basis Sets (e.g., 6-311++G(d,p)): This notation indicates a triple-zeta quality basis set, which provides flexibility for describing the valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for describing anions or systems with lone pairs. The (d,p) indicates the addition of polarization functions, which allow for non-spherical electron density distributions and are essential for accurately describing chemical bonding.[10]

-

1.2 The Standard Protocol: A Self-Validating Workflow

A rigorous computational investigation of a reaction mechanism follows a structured, self-validating protocol. Each step provides a critical check on the validity of the subsequent one, ensuring the final energy profile is physically meaningful.

Experimental Protocol: Standard Computational Workflow

-

Geometry Optimization of Stationary Points:

-

Objective: To find the minimum energy structures of all reactants, intermediates, and products.

-

Procedure: Using the chosen DFT functional and basis set, perform a geometry optimization. The algorithm iteratively adjusts the atomic coordinates to find a point on the PES where the forces on all atoms are effectively zero.

-

Validation: Confirm that the optimization has converged according to the software's criteria.

-

-

Frequency Analysis:

-

Objective: To characterize the nature of the optimized stationary points and to calculate thermodynamic properties.

-

Procedure: Perform a frequency calculation on each optimized geometry.

-

Validation:

-

For a true minimum (reactant, intermediate, product), all calculated vibrational frequencies must be real (positive).

-

For a transition state, there must be exactly one imaginary frequency. This imaginary mode corresponds to the atomic motion along the reaction coordinate, connecting the reactant and product.

-

-

-

Transition State (TS) Search:

-

Objective: To locate the highest energy point along the lowest energy reaction path—the saddle point on the PES.

-

Procedure: Employ a TS search algorithm (e.g., Berny optimization in Gaussian, or dimer methods) starting from an initial guess structure for the TS.

-

Validation: A subsequent frequency calculation must confirm the presence of one and only one imaginary frequency.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Objective: To definitively confirm that the located TS connects the intended reactant and product.

-

Procedure: An IRC calculation starts at the TS geometry and follows the reaction path downhill in both the forward and reverse directions.

-

Validation: The IRC path must terminate at the optimized geometries of the reactant and product of that specific elementary step.

-

-

Solvation Modeling:

-

Objective: To account for the effect of the solvent, which can significantly alter reaction barriers and stabilities.

-

Procedure: Re-optimize all stationary points using a continuum solvation model (e.g., PCM, SMD). This method treats the solvent as a continuous medium with a defined dielectric constant. For critical interactions, explicit solvent molecules can be included in the quantum mechanical calculation.

-

The following diagram illustrates this mandatory workflow for ensuring trustworthy results.

Caption: A standard workflow for the theoretical investigation of a reaction mechanism.

PART 2: Elucidating Key Reaction Pathways

The 1,7-naphthyridine-4-amine scaffold can participate in a variety of reactions. Here, we explore the theoretical approach to several key mechanistic classes.

2.1 Nucleophilic Aromatic Substitution (SNAr)

The synthesis of substituted naphthyridines often involves the displacement of a leaving group (e.g., a halide) from an activated aromatic ring by a nucleophile. For instance, the synthesis of 2,4-disubstituted-1,7-naphthyridines proceeds via nucleophilic substitution reactions on a 2,4-dichloro-1,7-naphthyridine intermediate.[4]

Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy, anionic intermediate known as a Meisenheimer complex.

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity of the ring to form the Meisenheimer complex. This step is usually rate-determining.

-

Leaving Group Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.